molecular formula C12H8BrN3O3S3 B2973158 5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-62-4

5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2973158
CAS RN: 391223-62-4
M. Wt: 418.3
InChI Key: HKRVZVKPVRAZBQ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a thiazole derivative. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is not available in the retrieved data.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” are not available in the retrieved data.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound , with its thiophene core, could be a valuable component in developing new organic semiconductor materials .

Anticancer Agents

Molecules containing the thiophene ring system have been shown to exhibit anticancer properties. The specific structure of “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” may be explored for its potential use in anticancer drug development, given the biological activity associated with thiophene derivatives .

Anti-inflammatory Drugs

Thiophene derivatives are known for their anti-inflammatory effects. The compound’s structural features suggest it could be synthesized into drugs that target inflammation-related pathways, offering a new avenue for anti-inflammatory medication research .

Antimicrobial Activity

The thiazole component of the compound is associated with antimicrobial activity. This suggests that “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” could be used as a framework for developing new antimicrobial agents, particularly in the fight against drug-resistant bacteria .

Neuroprotective Applications

Thiazole derivatives have been identified with neuroprotective properties. Research into the compound could lead to the development of new treatments for neurodegenerative diseases, leveraging the neuroprotective potential of its thiazole and thiophene components .

Antihypertensive Medications

Some thiazole derivatives exhibit antihypertensive activity. The compound’s sulfamoyl and thiazolyl groups could be key in creating new antihypertensive drugs, which are crucial for managing high blood pressure and related cardiovascular conditions .

Mechanism of Action

Thiazoles are found in many potent biologically active compounds. They act in various ways depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is not available in the retrieved data.

properties

IUPAC Name

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVZVKPVRAZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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